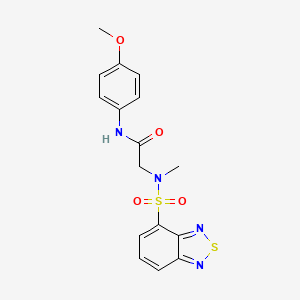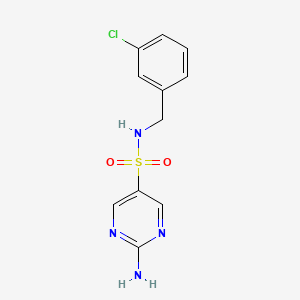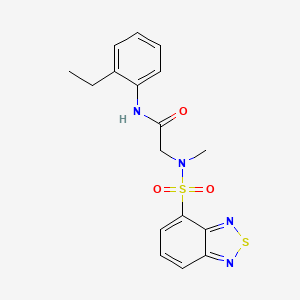![molecular formula C16H15N3O B7451858 N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide, also known as PEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PEP is a heterocyclic organic compound that belongs to the pyrazolopyridine family. It has a molecular formula of C17H15N3O and a molecular weight of 277.32 g/mol. PEP has been found to possess various biological activities that make it an attractive candidate for use in scientific research.
作用机制
The exact mechanism of action of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is not fully understood. However, it has been proposed that N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide exerts its biological activities by modulating various signaling pathways in the body. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess analgesic properties by inhibiting the activity of pain-sensing neurons in the spinal cord.
实验室实验的优点和局限性
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a good yield. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has some limitations as a research tool. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide is also relatively expensive compared to other research chemicals.
未来方向
There are several potential future directions for research on N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. One area of interest is the development of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanisms underlying the antioxidant and analgesic properties of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. Further research is also needed to determine the safety and toxicity of N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide in vivo. Overall, N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has significant potential as a research tool and may have important applications in the development of new drugs for the treatment of various diseases.
合成方法
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyrazolopyridine intermediate. The intermediate is then reacted with phenylacetic acid to form N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide. The overall yield of this synthesis method is around 30%.
科学研究应用
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has been found to possess various biological activities that make it an attractive candidate for use in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide has also been found to possess potent antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(13-7-3-2-4-8-13)17-16(20)15-11-14-9-5-6-10-19(14)18-15/h2-12H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGPYJMPKHCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


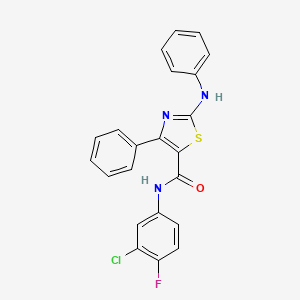


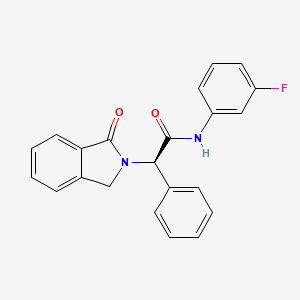
![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)
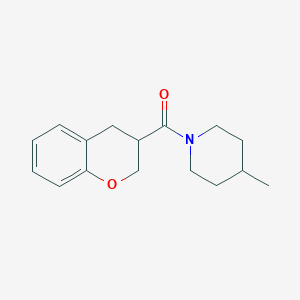
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
